molecular formula C17H23NO2S B7496821 N-(1-adamantyl)-4-methylbenzenesulfonamide

N-(1-adamantyl)-4-methylbenzenesulfonamide

Cat. No.: B7496821
M. Wt: 305.4 g/mol
InChI Key: IECUQDHHXNQRJE-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-4-methylbenzenesulfonamide: is an organic compound that features an adamantane moiety attached to a benzenesulfonamide group Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while the benzenesulfonamide group is a common functional group in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with adamantane and 4-methylbenzenesulfonyl chloride.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: Industrial production methods for N-(1-adamantyl)-4-methylbenzenesulfonamide would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The adamantane moiety can undergo oxidation reactions, typically forming adamantanone derivatives.

    Reduction: Reduction reactions can be used to modify the benzenesulfonamide group, potentially converting it to a sulfonic acid or sulfonyl hydrazide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Adamantanone derivatives.

    Reduction: Sulfonic acids or sulfonyl hydrazides.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry:

    Catalysis: N-(1-adamantyl)-4-methylbenzenesulfonamide can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.

    Materials Science: The rigidity and stability of the adamantane moiety make this compound useful in the design of novel materials with unique properties.

Biology and Medicine:

    Antiviral Agents: Compounds containing adamantane are known for their antiviral properties, particularly against influenza viruses.

    Neuroprotective Agents: Adamantane derivatives have been studied for their potential neuroprotective effects, which could be useful in treating neurodegenerative diseases.

Industry:

    Polymer Additives: The compound can be used as an additive in polymers to enhance their thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-4-methylbenzenesulfonamide is largely dependent on its application. In medicinal chemistry, the adamantane moiety is known to interact with biological membranes, enhancing the lipophilicity and stability of the compound. The benzenesulfonamide group can interact with various enzymes and receptors, potentially inhibiting their activity.

Molecular Targets and Pathways:

    Ion Channels: Adamantane derivatives are known to block ion channels, which can be useful in treating conditions like epilepsy and Parkinson’s disease.

    Enzymes: The sulfonamide group can inhibit enzymes such as carbonic anhydrase, making it useful in the treatment of glaucoma and other conditions.

Comparison with Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug that also contains an adamantane moiety.

    Memantine: Used in the treatment of Alzheimer’s disease, it shares the adamantane structure.

    Rimantadine: Another antiviral drug similar to amantadine.

Uniqueness: N-(1-adamantyl)-4-methylbenzenesulfonamide is unique due to the presence of both the adamantane and benzenesulfonamide groups. This combination provides a balance of stability, lipophilicity, and potential biological activity that is not found in many other compounds.

Properties

IUPAC Name

N-(1-adamantyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2S/c1-12-2-4-16(5-3-12)21(19,20)18-17-9-13-6-14(10-17)8-15(7-13)11-17/h2-5,13-15,18H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECUQDHHXNQRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261631
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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